molecular formula C21H18N2O4 B4576650 N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide

N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide

Cat. No.: B4576650
M. Wt: 362.4 g/mol
InChI Key: XKGURKACGUQQQY-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide, also known as BBDH, is a hydrazide derivative that has been extensively studied for its potential use in various scientific research applications. This compound is synthesized using a simple and efficient method and has shown promising results in many studies.

Scientific Research Applications

Antioxidant Activity

Schiff base compounds, including those structurally related to N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide, have been theoretically investigated for their antioxidant activity. Studies demonstrate that the tautomerization of these compounds significantly influences their antioxidant capacity, with certain tautomers showing higher potency than ascorbic acid. This suggests their potential utility in combating oxidative stress-related diseases (Ardjani & Mekelleche, 2017).

Antimicrobial and Antifungal Properties

Research on Schiff base compounds has also revealed their remarkable antimicrobial and antifungal properties. These compounds exhibit significant activity against a variety of bacterial and fungal strains, showcasing their potential as novel antimicrobial agents (Sirajuddin et al., 2013).

Anti-inflammatory and Antiproliferative Effects

A series of studies have synthesized and evaluated Schiff bases for their anti-inflammatory and antiproliferative effects. These compounds have demonstrated efficacy in inhibiting inflammation and the proliferation of cancer cell lines, suggesting their potential as therapeutic agents for inflammation and cancer (Rapolu et al., 2013).

Anticandidal Activity

The synthesis of benzothiazole derivatives with hydrazone moiety has shown significant anticandidal activity against various Candida strains, including fluconazole-resistant ones. This highlights their potential as effective agents in treating fungal infections (Yurttaş et al., 2016).

Polymeric Applications

Additionally, research into polybenzoxazine monomers with phenylnitrile functional groups, including benzoxazine derivatives, has been conducted to explore their polymerization and the resulting polymers' properties. These studies have identified potential applications of these materials in high-performance polymers due to their enhanced thermal stability (Qi et al., 2009).

Properties

IUPAC Name

2,5-dihydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-17-9-10-20(25)19(12-17)21(26)23-22-13-16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-13,24-25H,14H2,(H,23,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGURKACGUQQQY-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 3
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 4
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 5
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide
Reactant of Route 6
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide

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